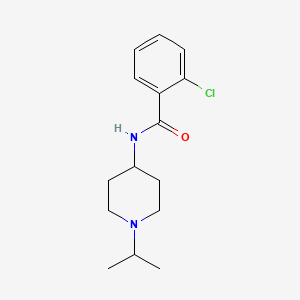

4-(benzylsulfonyl)-2,6-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the compound’s functional groups, stereochemistry, and 3D structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanism of its reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability .Scientific Research Applications

Biochemical Research and Enzyme Inhibition

Benzylsulfonyl fluoride is a potent inhibitor of serine proteases, including trypsin and chymotrypsin. Researchers use it to study enzyme-substrate interactions, proteolytic pathways, and drug design. Its mechanism involves covalent binding to the active site serine residue, rendering the enzyme inactive .

Antimalarial Agents

Derived chalcones, such as 4-benzylsulfanylchalcones, exhibit antimalarial activity. Researchers have synthesized these compounds and evaluated their effectiveness against Plasmodium species. The structural modifications around the benzylsulfonyl group impact their bioactivity .

Cytotoxicity and Cancer Research

Benzylsulfonyl fluoride derivatives have shown cytotoxic effects against cancer cells. Researchers investigate their potential as chemotherapeutic agents. The compound’s reactivity with cellular nucleophiles contributes to its cytotoxicity .

Mechanism of Action

Target of Action

Similar compounds have been found to target various biological entities .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to induce a specific biological response .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Related compounds have been found to exhibit various biological activities .

Action Environment

The action of similar compounds may be influenced by various environmental factors .

Safety and Hazards

properties

IUPAC Name |

4-benzylsulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-8-14(9-12(2)17-11)18(15,16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPFRXDZVWZBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylsulfonyl)-2,6-dimethylmorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-5-(4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4969140.png)

![2-[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4969155.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)

![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)

![N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4969168.png)

![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)

![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)

![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)